

VMD-928: A Novel Approach to Overcoming Larotrectinib Resistance in TRK Fusion Cancers

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For Immediate Release

This guide provides a comprehensive comparison of **VMD-928** with other therapeutic alternatives for larotrectinib-resistant Tropomyosin Receptor Kinase (TRK) fusion cancers. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to objectively evaluate the performance of these therapies.

Introduction to Larotrectinib Resistance

Larotrectinib, a first-generation TRK inhibitor, has demonstrated significant efficacy in patients with TRK fusion-positive cancers. However, a substantial number of patients eventually develop resistance, limiting the long-term clinical benefit. Resistance is often driven by the acquisition of on-target mutations in the NTRK gene, particularly in the kinase domain, which interfere with larotrectinib binding.[1][2] These mutations can occur in several key regions, including the solvent front, the gatekeeper residue, and the xDFG motif.[1][2]

VMD-928: A Differentiated Mechanism of Action

VMD-928 is an orally bioavailable, selective, allosteric, and irreversible inhibitor of TrkA (encoded by the NTRK1 gene).[3][4] Unlike ATP-competitive inhibitors such as larotrectinib, VMD-928 binds to a distinct allosteric site on the TrkA protein.[3] This unique mechanism of action suggests that VMD-928 may be effective against tumors that have developed resistance to ATP-competitive inhibitors through mutations in the ATP-binding pocket.[3] Preclinical



information suggests **VMD-928** has no in vitro resistance to acquired ATP-site mutations like G667C.[3]

Currently, **VMD-928** is being evaluated in a Phase 1 clinical trial (NCT03556228) for the treatment of solid tumors and lymphomas.[5][6][7][8] This trial is enrolling patients with TrkA protein overexpression or NTRK1 gene fusions, including those who have progressed on prior pan-Trk inhibitors like larotrectinib.[5][7]

Next-Generation TRK Inhibitors: Repotrectinib and Selitrectinib

To address larotrectinib resistance, next-generation TRK inhibitors, such as repotrectinib and selitrectinib, have been developed. These agents are designed to have activity against common resistance mutations.

Repotrectinib (TPX-0005) is a potent, compact macrocyclic inhibitor of TRK, ROS1, and ALK kinases.[9] Preclinical studies have demonstrated its ability to overcome a wide range of resistance mutations.

Selitrectinib (LOXO-195) is another next-generation TRK inhibitor designed to be active against acquired resistance mutations that emerge during treatment with first-generation TRK inhibitors.

Comparative Preclinical Efficacy

While specific quantitative preclinical data for **VMD-928** against a panel of larotrectinib-resistant mutations are not yet publicly available, extensive data exists for repotrectinib and selitrectinib, allowing for a comparative assessment of their activity.



Target	Larotrectinib IC50 (nM)	Repotrectinib IC50 (nM)	Selitrectinib IC50 (nM)
Wild-Type Fusions			
LMNA-TRKA	1.1	<0.2	1.1
ETV6-TRKB	2.5	<0.2	1.4
ETV6-TRKC	0.9	<0.2	1.0
Solvent Front Mutations			
LMNA-TRKA G595R	>1000	0.4	4.1
ETV6-TRKB G639R	>1000	0.6	4.7
ETV6-TRKC G623R	>1000	0.2	2.3
Gatekeeper Mutations			
LMNA-TRKA F589L	620	<0.2	21
ETV6-TRKC F617I	>1000	<0.2	34
xDFG Motif Mutations			
LMNA-TRKA G667C	>1500	14.6	124
ETV6-TRKC G696A	>1500	67.6	341
Data sourced from published preclinical studies.[9]			

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanism of action of larotrectinib and the rationale for the efficacy of allosteric inhibitors like **VMD-928** in the context of resistance.

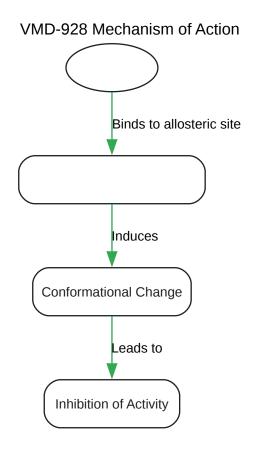


Larotrectinib Mechanism of Action and Resistance Wild-Type TRK Fusion Larotrectinib Resistance ATP Larotrectinib Resistance Downstream Signaling Number TRK Fusion Protein Activates Downstream Signaling Tumor Growth

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Caption: Larotrectinib competes with ATP for binding to the TRK fusion protein. Mutations in the ATP-binding pocket can prevent larotrectinib binding, leading to resistance.





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Caption: **VMD-928** binds to an allosteric site, inducing a conformational change that inhibits the activity of the mutated TRK fusion protein.

Experimental Protocols Ba/F3 Cell Proliferation Assay

The efficacy of TRK inhibitors is often evaluated using Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival.[10]

 Cell Line Generation: Ba/F3 cells are engineered to express various TRK fusion proteins, including wild-type and those with specific resistance mutations.[10]



- Culture Conditions: The engineered Ba/F3 cells are cultured in the absence of IL-3, making their proliferation dependent on the activity of the expressed TRK fusion protein.[10][11]
- Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the TRK inhibitors (e.g., larotrectinib, repotrectinib, selitrectinib).
- Viability Assessment: After a set incubation period (typically 72 hours), cell viability is measured using a luminescent assay, such as CellTiter-Glo.[12]
- IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to determine the potency of each inhibitor against the different TRK fusion variants.

Xenograft Models

In vivo efficacy is assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.

- Cell Implantation: Human cancer cell lines harboring specific NTRK fusions and resistance mutations are implanted subcutaneously into immunodeficient mice.
- Tumor Growth: Tumors are allowed to grow to a specified size.
- Drug Administration: Mice are treated with the TRK inhibitors or a vehicle control, typically via oral gavage.
- Tumor Measurement: Tumor volume is measured regularly to assess the anti-tumor activity
 of the compounds.
- Data Analysis: Tumor growth inhibition is calculated to compare the efficacy of the different treatments.

Conclusion

The emergence of resistance to first-generation TRK inhibitors like larotrectinib has necessitated the development of novel therapeutic strategies. **VMD-928**, with its unique allosteric and irreversible mechanism of action, represents a promising approach to overcoming this resistance, particularly for on-target mutations within the ATP-binding domain



of TrkA. While direct comparative preclinical data for **VMD-928** is still emerging, the extensive data available for next-generation inhibitors like repotrectinib and selitrectinib highlight the potential for these targeted therapies to provide significant clinical benefit to patients with larotrectinib-resistant TRK fusion cancers. Further clinical investigation of **VMD-928** is crucial to fully elucidate its efficacy and safety profile in this patient population.

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